BenchChemオンラインストアへようこそ!

methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride

Chiral resolution β-amino acid enantiomers Enantioselective synthesis

Methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is a single-enantiomer (S-configuration) β-amino acid methyl ester, supplied as the hydrochloride salt for enhanced handling and solubility. It belongs to the 3-amino-3-arylpropanoate class—a scaffold recognized in medicinal chemistry for its proteolytic stability relative to α-amino acids and its utility as a chiral building block in peptide mimetic and small-molecule drug discovery programs.

Molecular Formula C16H18ClNO3
Molecular Weight 307.77 g/mol
Cat. No. B13460511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride
Molecular FormulaC16H18ClNO3
Molecular Weight307.77 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)N.Cl
InChIInChI=1S/C16H17NO3.ClH/c1-19-16(18)11-15(17)12-6-5-9-14(10-12)20-13-7-3-2-4-8-13;/h2-10,15H,11,17H2,1H3;1H/t15-;/m0./s1
InChIKeyUCVJECUKNZYAFU-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Methyl (3S)-3-Amino-3-(3-phenoxyphenyl)propanoate Hydrochloride: Core Identity for Procurement Decisions


Methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is a single-enantiomer (S-configuration) β-amino acid methyl ester, supplied as the hydrochloride salt for enhanced handling and solubility . It belongs to the 3-amino-3-arylpropanoate class—a scaffold recognized in medicinal chemistry for its proteolytic stability relative to α-amino acids and its utility as a chiral building block in peptide mimetic and small-molecule drug discovery programs [1]. The compound features a 3-phenoxyphenyl substituent at the β-carbon, a defining structural element that distinguishes it from simpler β-phenylalanine analogs by introducing a diaryl ether motif capable of engaging hydrophobic protein pockets through enhanced π-surface area [2]. Its CAS registry number for the free base form is 460039-77-4, with the hydrochloride salt having a molecular formula of C₁₆H₁₇NO₃·HCl and a molecular weight of approximately 307.77 g/mol .

Why Methyl (3S)-3-Amino-3-(3-phenoxyphenyl)propanoate Hydrochloride Cannot Be Replaced by Generic β-Amino Acid Analogs


Substituting this compound with the (R)-enantiomer (CAS 460039-76-3), the racemic DL-mixture (CAS 202131-32-6), or the des-phenoxy analog methyl (3S)-3-amino-3-phenylpropanoate (CAS 37088-66-7) introduces demonstrable risks to experimental reproducibility and synthetic outcomes. Chirality at the β-carbon governs enantioselective recognition in biological systems: the (R)-enantiomer and racemate present a different absolute configuration that can invert or abolish target binding, as demonstrated across the broader 3-amino-3-arylpropanoate class where lipase-mediated kinetic resolution achieves enantiomeric excess ≥96% with clear (S)-preference [1]. The 3-phenoxyphenyl group contributes a calculated LogP of approximately 3.65 versus ~1.95 for the unsubstituted phenyl analog—a ΔLogP of ~1.7 units that translates to roughly 50-fold higher lipophilicity, fundamentally altering membrane permeability, protein binding, and pharmacokinetic behavior in any downstream application [2]. Furthermore, the hydrochloride salt form provides aqueous solubility and crystalline stability advantages over the free base, which is critical for reproducible solution-phase chemistry and biological assay preparation [3].

Head-to-Head Quantitative Differentiation Evidence for Methyl (3S)-3-Amino-3-(3-phenoxyphenyl)propanoate Hydrochloride


Enantiomeric Identity: (S)- vs. (R)-Configuration – Chiral Purity Defines Biological Relevance

The (S)-enantiomer of 3-amino-3-arylpropanoates is the biologically preferred configuration for multiple pharmacological targets. In the chemoenzymatic resolution system developed by Rodríguez-Mata et al. (2010), lipase from Pseudomonas cepacia (now Burkholderia cepacia) hydrolyzed racemic 3-amino-3-arylpropanoate esters with enantioselectivity favoring the (S)-configuration, achieving enantiomeric excess (ee) ≥96% for (S)-enantiomers across a panel of aryl-substituted substrates [1]. The (R)-enantiomer of the 3-phenoxyphenyl analog (free base CAS 460039-76-3; HCl salt CAS 2913229-21-5) is a chemically distinct entity that would produce opposite stereochemical outcomes in any asymmetric application. In the specific case of (S)-dapoxetine synthesis, the (S)-3-amino-3-phenylpropanoate intermediate was obtained with >99% ee, demonstrating that only the (S)-enantiomer provides the correct stereochemistry for downstream pharmaceutical targets [2]. The racemic mixture (DL-β-(3-phenoxyphenyl)alanine, CAS 202131-32-6) contains 50% of the undesired (R)-enantiomer, which can act as a competitive antagonist or inactive ballast in biological assays .

Chiral resolution β-amino acid enantiomers Enantioselective synthesis Stereochemical purity

Lipophilicity Differential: 3-Phenoxyphenyl vs. Unsubstituted Phenyl – A ~50-Fold Partition Coefficient Shift

The 3-phenoxyphenyl substituent confers a substantially higher calculated partition coefficient compared to the unsubstituted phenyl analog. The racemic free acid 3-amino-3-(3-phenoxyphenyl)propanoic acid has a reported LogP of 3.65 , whereas methyl (3S)-3-amino-3-phenylpropanoate (CAS 37088-66-7) has a LogP of 1.95 . The ΔLogP of approximately 1.7 units corresponds to a ~50-fold difference in octanol-water partitioning. For the methyl ester hydrochloride target compound, the esterification further increases lipophilicity relative to the free acid (estimated LogP increase of ~0.5–0.8 units for methyl ester vs. carboxylic acid in β-amino acid series), placing the target compound's free base in an estimated LogP range of ~4.2–4.5 [1]. This lipophilicity differential has direct consequences: the phenoxyphenyl group enables engagement with hydrophobic protein pockets—such as the farnesyl thiodiphosphate-binding site characterized structurally—that the simple phenyl analog cannot effectively occupy [2].

Lipophilicity LogP Membrane permeability SAR Drug-likeness

β-Amino Acid Backbone: Intrinsic Proteolytic Stability vs. α-Amino Acid Derivatives

β-Amino acids, including 3-amino-3-arylpropanoates, are intrinsically resistant to common mammalian peptidases that recognize α-amino acid backbones. Hook et al. (2005) demonstrated that β³-peptides containing homologated β-amino acid residues resist degradation by pronase, trypsin, and chymotrypsin, whereas corresponding α-peptides are rapidly cleaved [1]. In a directed study of DPP-4 substrate specificity, β-amino acid-containing peptides exhibited significantly prolonged half-lives compared to their α-amino acid counterparts—with β³Ile-containing peptides showing marked improvement in stability [2]. All ten β-peptides tested in a separate proteolysis panel by Seebach and colleagues remained intact under conditions that completely degraded α-peptide controls [3]. This class-level property means that any bioactive conjugate or probe constructed from methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate will inherit resistance to proteolytic inactivation that α-amino acid-based constructs lack, translating to extended experimental window and potentially longer in vivo duration [1][3].

Proteolytic stability β-peptide Peptidase resistance Metabolic stability Half-life

Hydrochloride Salt Form: Solubility and Handling Advantage Over Free Base

The hydrochloride salt of this β-amino ester offers a well-established solubility and handling advantage over the free base form. Amine hydrochlorides characteristically exhibit aqueous solubility 10- to 1000-fold higher than the corresponding free amines; for example, cocaine hydrochloride is soluble at 1 g per 0.5 mL water versus the free base at 1 g per 600 mL water—a 1200-fold difference [1]. Methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride (MW ~307.77 g/mol) is supplied as a crystalline solid with reported purity ≥98% (HPLC) and defined storage conditions (-20°C for long-term, 4°C for 2 years), attributes that stem directly from the hydrochloride salt form's superior crystallinity and resistance to oxidative degradation compared to the free amine [2][3]. The free base (CAS 460039-77-4, MW 271.31 g/mol) lacks the counterion that stabilizes the protonated amine, making it more susceptible to discoloration, oxidation, and variable solubility in aqueous buffers [3].

Salt form Aqueous solubility Crystallinity Formulation Chemical stability

Synthetic Accessibility via Scalable 3-Amino-3-arylpropanoate Route: Patent-Enabled Process Advantage

The compound falls within the scope of U.S. Patent 6,258,956 (Abdel-Magid et al., assigned to Ortho-McNeil Pharmaceutical), which discloses a volume-efficient, chromatography-free process for synthesizing enantiomerically enriched 3-amino-3-arylpropanoates at scale [1]. The patented route proceeds via azeotropic imine formation from aryl aldehydes and chiral α-methylbenzylamine, stereoselective hydrogenation over Pd(OH)₂/C, and final deprotection—achieving >99% diastereomeric purity by HPLC after recrystallization with isolated yields of ~62% [2]. This contrasts with earlier methods requiring chromatographic purification (Davis et al., J. Org. Chem. 1996) or enzymatic resolution (WO 97/41102) that were impractical for large-scale production [1]. For procurement purposes, this patent-backed route means that kilogram quantities of the (S)-enantiomer can be reliably manufactured with high stereochemical fidelity, a consideration that may not apply to the (R)-enantiomer or to custom-synthesized analogs lacking a validated large-scale process [3].

Scalable synthesis Patent route 3-Amino-3-arylpropanoate Process chemistry GMP intermediate

4-Phenoxyphenyl Motif in Glycine Transporter Pharmacology: Structure-Activity Requirement Documented for Related β-Amino Acid Series

In a systematic SAR study of β- and γ-amino acid derivatives as glycine transporter type-2 (GlyT-2) inhibitors, Wolin et al. (2004) established that a 4-phenoxyphenyl or 4-biphenyl substituent appended to the urea or cyanoguanidine moiety was necessary for in vitro GlyT-2 inhibitory activity [1]. While this specific study used α-amino acid scaffolds rather than β-amino acid cores for the phenoxyphenyl attachment, it provides direct class-level evidence that the phenoxyphenyl pharmacophore is not merely a lipophilic decoration but a critical determinant of target engagement in CNS transporter pharmacology. Compounds lacking the phenoxyphenyl group showed substantially reduced or abolished activity in [¹⁴C]-glycine uptake assays in COS7 cells transfected with hGlyT-2 [1]. For researchers exploring β-amino acid-based GlyT-2 or related neurotransmitter transporter ligands, methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride provides the phenoxyphenyl moiety pre-installed on a chiral β-amino acid scaffold, offering a single building block that combines both the essential pharmacophoric element and the metabolically stable β-amino acid backbone [2].

GlyT-2 inhibitor Phenoxyphenyl Neuropathic pain SAR β-Amino acid pharmacophore

Optimal Application Scenarios for Methyl (3S)-3-Amino-3-(3-phenoxyphenyl)propanoate Hydrochloride Based on Quantitative Evidence


Chiral β-Amino Acid Building Block for Peptidomimetic Synthesis Requiring Metabolic Stability

This compound is optimally deployed as a single-enantiomer (S)-β-amino acid building block in solid-phase or solution-phase peptide mimetic synthesis, where its β-amino acid backbone confers intrinsic resistance to proteolytic degradation that α-amino acids cannot provide [1]. The hydrochloride salt ensures reliable aqueous solubility during coupling reactions, while the methyl ester serves as a protected carboxyl terminus that can be selectively hydrolyzed to the free acid (CAS 723733-91-3) under mild basic conditions (LiOH/THF or NaOH/MeOH) without disturbing the (S)-stereocenter [2]. The 3-phenoxyphenyl side chain provides approximately 50-fold greater lipophilicity than the unsubstituted phenyl analog (ΔLogP ≈ 1.7), enabling the resulting peptidomimetics to engage hydrophobic protein pockets or membrane-proximal binding sites that simpler β-phenylalanine derivatives cannot effectively target [3].

Scaffold for GlyT-2 or Related CNS Transporter Ligand Discovery

Based on the SAR established by Wolin et al. (2004) demonstrating that a phenoxyphenyl substituent is essential for GlyT-2 inhibitory activity, this compound serves as a strategic starting scaffold for medicinal chemistry programs targeting glycine transporters [1]. The (S)-configured β-amino acid core with the 3-phenoxyphenyl group pre-installed eliminates the need for multi-step installation of the pharmacophoric diaryl ether. The methyl ester can be elaborated into amide, urea, or cyanoguanidine derivatives—functionalities shown to be productive in the GlyT-2 inhibitor series—while the hydrochloride salt form ensures consistent handling and solubility during parallel synthesis or library production [1][2].

Enantiopure Intermediate for Asymmetric Synthesis of (S)-Configured Drug Candidates

The (S)-enantiomeric purity (class-validated ee ≥96% via chemoenzymatic routes) makes this compound suitable as a chiral intermediate for pharmaceutical candidates requiring absolute (S)-stereochemistry [1]. The chemoenzymatic resolution approach documented by Rodríguez-Mata et al. (2010) provides a validated pathway to access this enantiomer with high optical purity, and the patent-backed scalable synthesis (US 6,258,956) ensures that multi-gram to kilogram quantities can be reliably manufactured without chromatographic purification [2][3]. This supply chain reliability is a critical differentiator for programs transitioning from discovery to preclinical development.

Hydrophobic Pharmacophore Probe in Protein-Ligand Interaction Studies

The 3-phenoxyphenyl side chain's documented occupancy of hydrophobic protein pockets (e.g., the farnesyl thiodiphosphate-binding site) [1], combined with the β-amino acid backbone's proteolytic stability [2], positions this compound as a probe for studying protein-ligand interactions where both hydrophobic surface complementarity and metabolic stability are required. The methyl ester can be converted to a fluorescent or affinity tag via the carboxyl terminus while retaining the phenoxyphenyl-protein contact, enabling pull-down, fluorescence polarization, or SPR-based binding assays without concern for probe degradation during incubation [2].

Quote Request

Request a Quote for methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.